N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2,6-dimethoxybenzamide
Description
N-(2-{[3-(4-Fluorophenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Oxy}Ethyl)-2,6-Dimethoxybenzamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a 4-fluorophenyl group. The core is linked via an ethoxyethyl chain to a 2,6-dimethoxybenzamide moiety.
Properties
IUPAC Name |
N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O4/c1-30-16-4-3-5-17(31-2)20(16)22(29)24-12-13-32-19-11-10-18-25-26-21(28(18)27-19)14-6-8-15(23)9-7-14/h3-11H,12-13H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQHBVRVBHELAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2,6-dimethoxybenzamide is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article explores the pharmacological profile of this compound, focusing on its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethan-1-amine
- Molecular Formula : C13H12FN5O
- Molecular Weight : 273.27 g/mol
- CAS Number : 1204297-70-0
Biological Activity Overview
Triazole derivatives have been extensively studied for their pharmacological properties. The compound exhibits several significant biological activities:
-
Antimicrobial Activity :
- Triazoles are known for their antibacterial and antifungal properties. Research indicates that compounds with a triazole scaffold can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Specific studies have shown that triazole derivatives demonstrate high potency against drug-resistant bacteria .
-
Anticancer Properties :
- The compound's structure suggests potential anticancer activity. Triazoles have been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types .
- A study highlighted triazole derivatives' effectiveness in targeting non-small cell lung cancer cells through apoptosis pathways .
- Anti-inflammatory Effects :
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various triazole derivatives against common pathogens. The tested compound demonstrated a minimum inhibitory concentration (MIC) of 0.125 μg/mL against S. aureus, indicating strong antibacterial activity .
Case Study 2: Anticancer Activity
In vitro studies on lung cancer cell lines revealed that compounds similar to this compound exhibited significant cytotoxicity. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Modulation : It is hypothesized that the compound could modulate receptors involved in inflammatory responses.
Scientific Research Applications
Molecular Formula
- C : 18
- H : 18
- F : 1
- N : 5
- O : 2
- S : 1
Molecular Weight
- 387.4 g/mol
Structural Representation
The compound features a triazole ring fused with a pyridazine moiety and is substituted with a fluorophenyl group, contributing to its biological activity.
Medicinal Chemistry
The compound's structure suggests potential therapeutic applications, particularly in the development of novel drugs targeting various diseases.
Anticancer Activity
Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance:
- A study on triazole derivatives found significant anticancer activity against breast cancer cells (MCF-7) and lung cancer cells (A549) .
| Study Title | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivatives as Anticancer Agents | MCF-7 | 12.5 |
| Triazole Derivatives as Anticancer Agents | A549 | 10.0 |
Antimicrobial Properties
Compounds derived from triazoles have shown antimicrobial properties against various pathogens. A related study demonstrated that triazole derivatives inhibited the growth of Gram-positive and Gram-negative bacteria .
Pharmacology
The pharmacological profile of N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2,6-dimethoxybenzamide suggests potential as a lead compound for drug development.
Material Sciences
The unique properties of this compound can also be explored in material sciences for developing advanced materials such as:
- Conductive Polymers : The incorporation of triazole units can enhance the conductivity of polymers used in electronic applications.
Case Study: Conductive Polymers
A study demonstrated that triazole-containing polymers exhibited improved electrical conductivity compared to traditional materials .
| Polymer Type | Conductivity (S/m) |
|---|---|
| Traditional Polymer | 0.01 |
| Triazole-Based Polymer | 0.05 |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Core Structure and Substituent Variations
The [1,2,4]triazolo[4,3-b]pyridazine core is shared across multiple compounds, but substituents critically influence physicochemical and biological properties.
Table 1: Structural Comparison of Selected Analogues
Critical Analysis of Contradictions and Gaps
- Contradictions : Sulphonamides () and benzamides (target compound) may target overlapping protein sites but with differing affinities. The absence of direct binding data for the target limits conclusive comparisons.
- Data Gaps : Melting points, solubility, and explicit biological activity data for the target compound are unavailable in the evidence, necessitating experimental validation.
Q & A
Basic: What are the recommended synthetic routes for synthesizing N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2,6-dimethoxybenzamide?
Methodological Answer:
The synthesis typically involves multi-step coupling reactions. A plausible approach includes:
Triazolo-pyridazine Core Formation : Cyclocondensation of hydrazine derivatives with substituted pyridazines under reflux conditions, as seen in analogous triazolo[4,3-b]pyridazine syntheses .
Etherification : Reaction of the triazolo-pyridazine intermediate with ethylene glycol derivatives (e.g., 2-chloroethyl ether) using a base like potassium carbonate to introduce the ethoxyethyl linker .
Amide Coupling : Final coupling of 2,6-dimethoxybenzamide via carbodiimide-mediated (e.g., EDC/HOBt) or mixed anhydride methods.
Critical Note : Monitor reaction progress using TLC or LC-MS to isolate intermediates and minimize side products.
Advanced: How can researchers optimize the yield of the triazolo-pyridazine intermediate while avoiding ring-opening side reactions?
Methodological Answer:
Optimization strategies include:
- Temperature Control : Maintain strict temperature thresholds (e.g., 80–100°C) during cyclocondensation to prevent decomposition.
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) or iodine to accelerate ring closure, as demonstrated in triazoloheterocycle syntheses .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, reducing side reactions.
Data Example :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF, 90°C, no catalyst | 45 | 85 |
| DMSO, 100°C, ZnCl₂ | 72 | 92 |
Basic: What analytical techniques are critical for characterizing the final compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the triazolo-pyridazine ring and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error).
- HPLC-PDA : Assess purity (>95% by area normalization) and detect trace impurities from coupling steps .
Advanced: How can researchers resolve contradictions in biological activity data across different assay platforms?
Methodological Answer:
Contradictions often arise from assay-specific conditions (e.g., cell type, incubation time). Mitigation strategies:
Standardize Assay Conditions : Use isogenic cell lines and consistent ATP levels for kinase assays.
Orthogonal Assays : Validate activity via SPR (binding affinity) and cellular thermal shift assays (CETSA) to confirm target engagement .
Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts.
Case Study : In BRD4 inhibitor studies, discrepancies between biochemical and cellular IC₅₀ values were resolved by optimizing cellular permeability via prodrug strategies .
Basic: What safety precautions are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coat, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to potential dust/aerosol formation.
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the ethoxyethyl linker .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of the dimethoxybenzamide moiety?
Methodological Answer:
- Substituent Scanning : Replace methoxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to probe electronic effects.
- Bioisosteric Replacement : Substitute the benzamide with heterocyclic amides (e.g., pyridine-3-carboxamide) to enhance metabolic stability .
- Data-Driven Design : Use molecular docking to predict interactions with target binding pockets (e.g., BRD4’s acetyl-lysine binding site) .
SAR Table Example :
| Substituent (R₁, R₂) | BRD4 IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| OCH₃, OCH₃ | 12 | 8.5 |
| NO₂, OCH₃ | 45 | 2.1 |
| CH₃, CH₃ | 28 | 15.3 |
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Kinase Inhibition Assays : Use fluorescence polarization (FP) or TR-FRET platforms for enzymatic activity.
- Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., MV4-11 for BRD4 relevance) .
- Membrane Permeability : Caco-2 monolayers to predict oral bioavailability.
Advanced: How can researchers address poor pharmacokinetic (PK) properties in preclinical studies?
Methodological Answer:
- Prodrug Strategies : Mask polar groups (e.g., phosphate esters) to enhance absorption.
- Formulation Optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to improve solubility .
- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots; introduce deuterium or fluorine to block oxidation sites .
Basic: What computational tools are recommended for preliminary docking studies?
Methodological Answer:
- Software : AutoDock Vina, Schrödinger Suite, or MOE for ligand-protein docking.
- Workflow :
Advanced: How can researchers validate target engagement in complex biological systems?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
